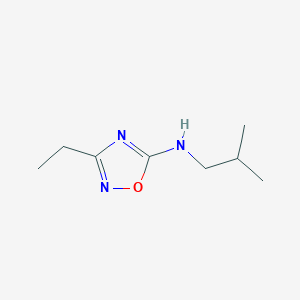

3-Ethyl-N-isobutyl-1,2,4-oxadiazol-5-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15N3O |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

3-ethyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amine |

InChI |

InChI=1S/C8H15N3O/c1-4-7-10-8(12-11-7)9-5-6(2)3/h6H,4-5H2,1-3H3,(H,9,10,11) |

InChI Key |

WQGZODQFPYVSDC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NOC(=N1)NCC(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethyl N Isobutyl 1,2,4 Oxadiazol 5 Amine and Analogues

Established Synthetic Pathways for 1,2,4-Oxadiazole (B8745197) Ring Systems

The formation of the 1,2,4-oxadiazole ring is a well-documented area of heterocyclic chemistry, with two principal methods dominating the landscape: cycloaddition reactions and condensation reactions. chim.it

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition of Nitrile Oxides to Nitriles)

A fundamental approach to the 1,2,4-oxadiazole core is the [3+2] cycloaddition reaction, specifically the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. chim.it This reaction involves the combination of a three-atom component (the nitrile oxide) with a two-atom component (the nitrile) to form the five-membered heterocyclic ring. chim.it The nitrile oxide, a reactive intermediate, is typically generated in situ from the corresponding hydroxamoyl halide or nitroalkane. This method is highly versatile, allowing for the introduction of a wide variety of substituents onto the oxadiazole ring, depending on the choice of the starting nitrile and the precursor to the nitrile oxide.

Condensation Reactions (e.g., Amidoxime (B1450833) Cyclodehydration with Carboxylic Acid Derivatives)

The most widely employed route for the synthesis of 1,2,4-oxadiazoles is the condensation of an amidoxime with a carboxylic acid or its derivative, followed by cyclodehydration. chim.it This [4+1] approach involves the amidoxime providing four of the ring atoms, while the carboxylic acid derivative contributes the final carbon atom. chim.it The reaction typically proceeds through an O-acylamidoxime intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the stable 1,2,4-oxadiazole ring. chim.it Various coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can be used to activate the carboxylic acid for the initial acylation of the amidoxime. chim.it The reaction conditions can be varied, with both room temperature and high-temperature methods being utilized, sometimes with the aid of microwave irradiation to accelerate the process. chim.itorganic-chemistry.org

Targeted Synthesis of 3-Ethyl-N-isobutyl-1,2,4-oxadiazol-5-amine

The synthesis of this compound, a 3,5-disubstituted 1,2,4-oxadiazole with an amino group at the 5-position, is most effectively achieved through a variation of the condensation methodology, specifically the reaction of an amidoxime with a carbodiimide (B86325) or an isocyanate.

A convenient and high-yield, one-step synthesis of 5-amino-substituted 1,2,4-oxadiazoles involves the reaction of amidoximes with carbodiimides. clockss.org For the synthesis of the title compound, propanamidoxime would be reacted with N,N'-diisobutylcarbodiimide. Alkyl carbodiimides have been shown to react with amidoximes in a solvent like toluene (B28343) to produce 5-alkylamino-1,2,4-oxadiazoles. clockss.orgresearchgate.net

Optimization of Reaction Conditions and Reagent Stoichiometry

The efficiency of the synthesis of 5-amino-substituted 1,2,4-oxadiazoles is highly dependent on the reaction conditions and the stoichiometry of the reagents. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the nature of the reactants. For instance, the reaction of amidoximes with alkyl carbodiimides has been found to proceed efficiently in toluene, while reactions with aromatic carbodiimides may require a more polar solvent like DMF at elevated temperatures. clockss.org

Below is a table summarizing typical reaction conditions for the synthesis of 5-amino-1,2,4-oxadiazoles from amidoximes and carbodiimides, which can be adapted for the synthesis of this compound.

Table 1: Reaction Conditions for the Synthesis of 5-Amino-1,2,4-oxadiazoles

| Amidoxime | Carbodiimide | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzamidoxime | Dicyclohexylcarbodiimide (DCC) | Toluene | Reflux | 81 | clockss.org |

| Phenylacetamidoxime | Diisopropylcarbodiimide (DIC) | Toluene | Reflux | 75 | clockss.org |

| Cyclohexanecarboxamidoxime | Dicyclohexylcarbodiimide (DCC) | Toluene | Reflux | 78 | clockss.org |

| Benzamidoxime | Bis(4-nitrophenyl)carbodiimide | DMF | 120 °C | 68 | clockss.org |

Investigation of Mechanistic Aspects of Formation

The generally accepted mechanism for the formation of 5-amino-1,2,4-oxadiazoles from the reaction of amidoximes with carbodiimides involves a multi-step process. clockss.org Initially, a nucleophilic attack of the hydroxyl group of the amidoxime on the electrophilic carbon of the carbodiimide occurs. clockss.org This leads to the formation of an O-amidoxime adduct intermediate. clockss.org Subsequently, an intramolecular attack by the amino group of the amidoxime moiety takes place. clockss.org A second molecule of the carbodiimide can facilitate this transformation by abstracting the remaining alkyl- or aryl-amino group from the intermediate. clockss.org This results in the formation of the 1,2,4-oxadiazole ring and a guanidine-type intermediate, which upon hydrolysis yields the corresponding urea (B33335) derivative. clockss.org

Advanced Synthetic Strategies and Green Chemistry Approaches

In recent years, there has been a significant push towards the development of more efficient, sustainable, and environmentally friendly synthetic methods in organic chemistry. The synthesis of 1,2,4-oxadiazoles has also benefited from these advancements.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. nih.govmdpi.comacs.org For the synthesis of 1,2,4-oxadiazoles, microwave heating can significantly reduce reaction times and improve yields compared to conventional heating methods. acs.orgijpsm.com This technique has been successfully applied to the cyclodehydration of O-acylamidoximes and in one-pot reactions involving nitriles, hydroxylamine (B1172632), and carboxylic acid derivatives. organic-chemistry.orgias.ac.in The rapid and efficient heating provided by microwaves can be particularly advantageous for the final cyclization step, which can sometimes be sluggish under traditional conditions. nih.gov

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and high-throughput synthesis. rsc.orgrsc.orgnih.govresearchgate.net The synthesis of 1,2,4-oxadiazoles has been successfully adapted to flow reactor systems. nih.govrsc.org These systems can involve the in-situ generation of reactive intermediates like amidoximes, followed by coupling with an acylating agent and a high-temperature cyclization, all within a continuous flow process. nih.govrsc.org This approach allows for the rapid generation of libraries of 1,2,4-oxadiazole derivatives with minimal manual intervention. rsc.orgrsc.org

The table below highlights some of the green and advanced synthetic approaches for 1,2,4-oxadiazoles.

Table 2: Green and Advanced Synthetic Approaches for 1,2,4-Oxadiazoles

| Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating | Reduced reaction times, improved yields, cleaner reactions | nih.govacs.orgijpsm.com |

| Flow Chemistry | Reactions are carried out in a continuous stream | Enhanced safety, better process control, scalability, automation | nih.govrsc.orgrsc.org |

| Polymer-Supported Reagents | Reagents are immobilized on a solid support | Simplified purification, potential for recycling reagents | acs.org |

| One-Pot Reactions | Multiple reaction steps are performed in a single vessel | Increased efficiency, reduced waste, time-saving | ias.ac.in |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving product purity. mdpi.com For the synthesis of 1,2,4-oxadiazoles, microwave irradiation can significantly reduce reaction times compared to conventional heating methods. ijpsm.comjobpcr.com The general approach involves the reaction of an amidoxime with a carboxylic acid, acid chloride, or ester under microwave irradiation. nih.gov

In a plausible microwave-assisted synthesis of an analogue, 3-(5-Amino- rsc.orgresearchgate.netorganic-chemistry.orgoxadiazol-2-yl)-2-methyl-1H-indole, the reaction of a hydrazide with cyanogen (B1215507) bromide in methanol (B129727) under microwave irradiation for a short period resulted in a high yield of the desired product. nih.gov This highlights the efficiency of microwave technology in constructing the oxadiazole ring.

Table 1: Examples of Microwave-Assisted Synthesis of 1,2,4-Oxadiazole Analogues

| Reactants | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2-methyl-1H-indole-3-carbohydrazide, Cyanogen bromide | 3-(5-Amino- rsc.orgresearchgate.netorganic-chemistry.orgoxadiazol-2-yl)-2-methyl-1H-indole | MW, 400W, 3 min, Methanol | 84 | nih.gov |

Solvent-Free Reaction Methodologies

Solvent-free, or solid-phase, synthesis is a green chemistry approach that minimizes the use of hazardous solvents, reduces waste, and can simplify product purification. For the synthesis of 1,2,4-oxadiazoles, solvent-free conditions often involve the reaction of a nitrile with hydroxylamine hydrochloride and an acyl chloride in the presence of a solid support and catalyst, such as potassium fluoride (B91410), under microwave irradiation. researchgate.net

This methodology has been successfully applied to the one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles with identical substituents directly from nitriles and hydroxylamine hydrochloride. The simplicity of the process, workup in aqueous media, and excellent yields are notable advantages. researchgate.net

Development of Catalytic Systems for Improved Efficiency and Selectivity

The development of efficient catalytic systems is crucial for enhancing the efficiency and selectivity of 1,2,4-oxadiazole synthesis. Various catalysts, including copper rsc.org and graphene oxide (GO) nih.gov, have been explored.

A copper-catalyzed cascade annulation of amidines and methylarenes provides a straightforward protocol for preparing 3,5-disubstituted-1,2,4-oxadiazoles. This tandem oxidation-amination-cyclization process benefits from atom- and step-economy and good functional group tolerance. rsc.org

Graphene oxide has been utilized as a metal-free, heterogeneous carbocatalyst for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. GO acts as both an oxidizing agent and a solid acid catalyst. nih.gov The heterogeneous nature of GO allows for easy separation and recycling of the catalyst. nih.gov

Table 2: Catalytic Systems for the Synthesis of 1,2,4-Oxadiazole Analogues

| Catalyst | Reactants | Product | Key Advantages | Reference |

|---|---|---|---|---|

| Copper | Amidines, Methylarenes | 3,5-disubstituted-1,2,4-oxadiazoles | Inexpensive catalyst, green oxidants, atom- and step-economy | rsc.org |

| Graphene Oxide (GO) | Benzonitrile, Hydroxylamine hydrochloride, Benzaldehyde | 3,5-diphenyl-1,2,4-oxadiazole | Metal-free, heterogeneous, reusable, dual catalytic activity | nih.gov |

Derivatization Strategies for the 3-Ethyl and N-isobutyl Moieties

While specific derivatization strategies for this compound are not documented, general principles of organic synthesis can be applied to predict potential modifications of the 3-ethyl and N-isobutyl groups.

The 3-ethyl group could potentially undergo functionalization at the benzylic-like position through radical halogenation followed by nucleophilic substitution to introduce a variety of functional groups. However, the reactivity of this position would be influenced by the electron-withdrawing nature of the oxadiazole ring.

The N-isobutyl group on the amine at the 5-position of the oxadiazole ring presents several opportunities for derivatization. The nitrogen atom itself could be further alkylated or acylated. The isobutyl group could also be a target for modification, although this would likely require more complex synthetic routes, possibly involving the initial synthesis of the oxadiazole with a different N-substituent that can be later converted to a modified isobutyl group. A one-pot, three-step methodology has been described for the synthesis of N-heterocyclic cations which involves the reaction of a bromoethyl-phenanthridinium bromide with a range of primary amines. gla.ac.uk This type of reaction could potentially be adapted for the modification of the N-isobutyl amine.

Advanced Spectroscopic and Structural Characterization of 3 Ethyl N Isobutyl 1,2,4 Oxadiazol 5 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, offering precise insights into the chemical environment of magnetically active nuclei.

¹H NMR and ¹³C NMR for Connectivity and Proton/Carbon Environments

The ¹H NMR spectrum of 3-Ethyl-N-isobutyl-1,2,4-oxadiazol-5-amine is predicted to exhibit distinct signals corresponding to the ethyl and isobutyl groups, as well as the amine proton. The ethyl group would present as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, indicative of their coupling. The isobutyl group would show a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons adjacent to the nitrogen. The amine proton would likely appear as a broad singlet, the chemical shift of which could be concentration and solvent dependent.

The ¹³C NMR spectrum would complement this by revealing the number of unique carbon environments. Key signals would include those for the two carbons of the 1,2,4-oxadiazole (B8745197) ring, which are expected at characteristic downfield shifts. The carbons of the ethyl and isobutyl substituents would appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ethyl-CH₃ | ~1.3 | Triplet |

| Ethyl-CH₂ | ~2.7 | Quartet |

| Isobutyl-CH(CH₃)₂ | ~0.9 | Doublet |

| Isobutyl-CH | ~1.9 | Multiplet |

| N-CH₂ | ~3.2 | Doublet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Ethyl-CH₃ | ~10-15 |

| Ethyl-CH₂ | ~20-25 |

| Isobutyl-CH(CH₃)₂ | ~20 |

| Isobutyl-CH | ~28 |

| N-CH₂ | ~50-55 |

| Oxadiazole C3 | ~165-170 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment

To confirm the connectivity established by ¹H and ¹³C NMR, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Cross-peaks would be expected between the methyl and methylene protons of the ethyl group, and among the protons of the isobutyl group, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range (typically 2-3 bond) correlations between protons and carbons. Crucial HMBC correlations would be expected between the methylene protons of the ethyl group and the C3 carbon of the oxadiazole ring, and between the N-methylene protons of the isobutyl group and the C5 carbon of the oxadiazole ring, definitively establishing the positions of the substituents on the heterocyclic core.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and their bonding environments.

Identification of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound would display characteristic absorption bands. Key expected frequencies include:

N-H stretching: A band in the region of 3300-3500 cm⁻¹ corresponding to the amine N-H bond.

C-H stretching: Multiple bands between 2850 and 3000 cm⁻¹ due to the aliphatic C-H bonds of the ethyl and isobutyl groups.

C=N and C-O stretching: The 1,2,4-oxadiazole ring would exhibit a series of characteristic stretching vibrations in the 1400-1650 cm⁻¹ region.

C-N stretching: A band in the 1200-1350 cm⁻¹ range.

Table 3: Predicted Characteristic IR and Raman Frequencies for this compound

| Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3300-3500 |

| Aliphatic C-H Stretch | 2850-3000 |

| C=N Stretch (Oxadiazole) | 1600-1650 |

| C-O Stretch (Oxadiazole) | 1400-1450 |

Correlational Analysis with Theoretical Vibrational Spectra

To aid in the assignment of the experimental vibrational bands, theoretical calculations using methods such as Density Functional Theory (DFT) can be performed. By calculating the vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. Comparison of the experimental and theoretical spectra allows for a more confident and detailed assignment of the observed vibrational modes.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. The high-resolution mass spectrum (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of the elemental composition (C₈H₁₅N₃O).

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak. The fragmentation pattern would be expected to involve characteristic losses of the alkyl substituents. Key fragmentation pathways could include:

Loss of an ethyl radical (•CH₂CH₃) from the molecular ion.

Loss of an isobutyl radical (•CH₂CH(CH₃)₂) from the molecular ion.

Cleavage of the N-isobutyl bond to form a stable iminium ion.

Fragmentation of the oxadiazole ring.

Analysis of these fragmentation patterns provides further corroboration of the proposed structure.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z |

|---|---|

| [M]⁺ | 169 |

| [M - C₂H₅]⁺ | 140 |

| [M - C₄H₉]⁺ | 112 |

Theoretical and Computational Studies of 3 Ethyl N Isobutyl 1,2,4 Oxadiazol 5 Amine

Quantum Chemical Calculations of Electronic Structure and Geometry

Quantum chemical calculations are fundamental to understanding the electronic structure and three-dimensional shape of a molecule. nih.govwikipedia.org These computational methods solve the Schrödinger equation for a given molecule, providing insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. epstem.net It focuses on the electron density rather than the complex many-electron wavefunction, making it a computationally efficient yet accurate approach for determining ground-state properties. For a molecule like 3-Ethyl-N-isobutyl-1,2,4-oxadiazol-5-amine, a DFT study would typically involve optimizing the molecular geometry to find the most stable arrangement of its atoms. This process would yield key information such as bond lengths, bond angles, and dihedral angles. Various functionals, such as B3LYP, are commonly paired with basis sets like 6-31G(d) to perform these calculations. epstem.net

Ab Initio Methods for High-Level Calculations

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. up.pt Methods like Hartree-Fock (HF) provide a foundational understanding of molecular orbitals. epstem.net More advanced and computationally intensive methods, such as Møller–Plesset perturbation theory or Coupled Cluster theory, build upon the HF results to incorporate electron correlation, offering higher accuracy for electronic energies and molecular properties. Such high-level calculations would provide a more refined understanding of the electronic structure of this compound.

Molecular Electrostatic Potential (MEP) Analysis and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule. It illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In a hypothetical MEP analysis of this compound, one would expect to see negative potential (typically colored red) around the electronegative oxygen and nitrogen atoms of the oxadiazole ring, highlighting them as sites susceptible to electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity and electronic transitions. youtube.comyoutube.comunizin.orgaps.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The spatial distribution and energy of these orbitals are key to understanding a molecule's behavior in chemical reactions.

HOMO-LUMO Gap and Reactivity Prediction

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. epstem.net A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive and can be easily polarized. Calculating this gap for this compound would be a primary goal of any computational study to predict its kinetic stability.

Conformational Landscape Exploration and Potential Energy Surface (PES) Mapping

Molecules with rotatable bonds, such as the ethyl and isobutyl groups in this compound, can exist in multiple conformations. Conformational analysis involves exploring the potential energy surface (PES) to identify the different stable conformers (energy minima) and the transition states that connect them. This mapping helps to understand the molecule's flexibility and the relative populations of its different shapes at a given temperature, which can influence its biological activity and physical properties.

Solvent Effects on Molecular Properties (e.g., Solvation Energy, Electronic Transitions)

The surrounding solvent medium can significantly influence the structural and electronic properties of a molecule. Computational chemistry provides powerful tools to investigate these interactions, often employing models like the Polarizable Continuum Model (PCM). In this approach, the solute is placed within a cavity in a continuous medium characterized by its dielectric constant, allowing for the calculation of properties in different solvent environments. primescholars.com For a molecule like this compound, the polarity of the solvent is expected to affect its solvation energy, molecular geometry, and electronic transition energies.

Solvation energy represents the energy change when a solute is transferred from the gas phase to a solvent. Generally, polar molecules are more stabilized in polar solvents, resulting in more negative solvation energies. Studies on various heterocyclic compounds have shown that increasing solvent polarity can lead to noticeable changes in molecular properties. mdpi.com For instance, an increase in solvent polarity might cause a redshift (a shift to longer wavelengths) in the maximum absorption peak of the molecule's UV-Visible spectrum. mdpi.com This phenomenon is attributed to the differential stabilization of the ground and excited states by the solvent.

While specific experimental or computational data for this compound is not extensively detailed in the literature, theoretical calculations would typically involve optimizing the molecule's geometry in various solvents and then computing its electronic properties. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict electronic transitions, such as those observed in UV-Visible spectroscopy. tandfonline.com The results would likely show variations in the HOMO-LUMO energy gap and the wavelengths of maximum absorption (λmax) as a function of the solvent's dielectric constant.

To illustrate the expected trends, the following table presents hypothetical data for this compound in different solvents.

Table 1: Hypothetical Solvent Effects on Properties of this compound This table is illustrative and based on general principles of computational chemistry.

| Solvent | Dielectric Constant (ε) | Solvation Energy (kcal/mol) | Calculated λmax (nm) |

|---|---|---|---|

| Cyclohexane | 2.02 | -4.5 | 250 |

| Dichloromethane | 8.93 | -7.8 | 254 |

| Ethanol | 24.55 | -9.2 | 257 |

| Water | 78.39 | -10.1 | 260 |

Aromaticity Indices and Stability Considerations for the 1,2,4-Oxadiazole (B8745197) Ring

The 1,2,4-oxadiazole ring is a five-membered heterocycle that is generally considered to have a low level of aromaticity. psu.educhim.itresearchgate.net This characteristic is a consequence of the presence of two adjacent heteroatoms (oxygen and nitrogen) and the inherent weakness of the N-O bond. chim.itresearchgate.net The reduced aromatic stabilization makes the ring susceptible to various thermal or photochemical rearrangements into more stable heterocyclic systems. psu.educhim.it

Aromaticity is a complex concept that cannot be measured directly but is instead inferred from various physical and chemical properties. Computational chemistry provides several indices to quantify the degree of aromaticity. Among the most common are geometry-based indices like the Harmonic Oscillator Model of Aromaticity (HOMA) and magnetic-based indices such as the Nucleus-Independent Chemical Shift (NICS).

HOMA (Harmonic Oscillator Model of Aromaticity): This index evaluates aromaticity based on the deviation of bond lengths from an optimal value assumed for a fully aromatic system. HOMA values range from less than 0 for antiaromatic systems to 1 for fully aromatic systems (like benzene).

NICS (Nucleus-Independent Chemical Shift): This method involves calculating the magnetic shielding at the center of a ring. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests antiaromaticity.

Interestingly, studies on oxadiazole systems have sometimes yielded conflicting results from different indices. For instance, in studies of 1,3,4-oxadiazoles, the HOMA index suggested a non-aromatic character, whereas the NICS index predicted a relatively high degree of aromaticity. researchgate.net This highlights the multifaceted nature of aromaticity and the importance of using multiple criteria for its assessment.

For the 1,2,4-oxadiazole isomer, its stability is lower compared to the 1,3,4-oxadiazole (B1194373) isomer. scirp.org The relatively low aromaticity and the labile O–N bond are key factors contributing to its reactivity. psu.edu These features allow the 1,2,4-oxadiazole ring to participate in rearrangements like the Boulton-Katritzky rearrangement, where it transforms into a different, often more stable, heterocycle. chim.it

Computational analysis of this compound would provide specific values for these aromaticity indices, offering quantitative insight into the electronic structure and stability of its core ring.

Table 2: Hypothetical Aromaticity Indices for the 1,2,4-Oxadiazole Ring This table is illustrative and shows the type of data generated in computational aromaticity studies.

| Aromaticity Index | Calculated Value | Interpretation |

|---|---|---|

| HOMA | 0.45 | Low Aromaticity |

| NICS(0) | -3.2 | Moderately Aromatic |

| NICS(1)zz | -7.5 | Aromatic (π-system) |

Reactivity and Transformation Pathways of 3 Ethyl N Isobutyl 1,2,4 Oxadiazol 5 Amine

Reactions at the 5-Amine Moiety (e.g., Acylation, Alkylation, Carbodiimide (B86325) Reactions)

The secondary amine at the C5 position of the oxadiazole ring is a primary site for synthetic modification. Its nucleophilic character allows for a range of functionalization reactions.

Acylation: The N-isobutylamino group can be readily acylated to form the corresponding amides. For instance, reaction with acylating agents such as acetyl chloride or acetic anhydride (B1165640) would yield the N-acetyl derivative. This type of transformation is well-documented for 5-amino-1,2,4-oxadiazoles, which can be derivatized to their corresponding acetamides. nih.govresearchgate.net Such reactions typically proceed under standard acylation conditions, often in the presence of a non-nucleophilic base to neutralize the acid byproduct.

Alkylation: Further alkylation of the secondary amine is also a feasible transformation, leading to a tertiary amine. This would require reaction with an alkyl halide (e.g., methyl iodide) or other alkylating agents. The success of this reaction would depend on managing the reactivity of the oxadiazole ring, particularly the nucleophilic character of the ring nitrogens which could compete for the alkylating agent.

Carbodiimide Reactions: The chemistry of 5-amino-1,2,4-oxadiazoles is closely linked with carbodiimides, as these reagents are often used in their synthesis from amidoximes. clockss.orgresearchgate.net The formation mechanism involves a nucleophilic attack of the amidoxime's hydroxyl group on the carbodiimide, followed by intramolecular cyclization involving the amino group. clockss.org While this is a synthetic reaction, it underscores the inherent reactivity of the amine functionality. Post-synthesis, the amine group could potentially react with other carbodiimides or isocyanates to form guanidine (B92328) or urea (B33335) derivatives, respectively, further expanding the molecular diversity. Studies on related 3-glucosylated 5-amino-1,2,4-oxadiazoles have shown that condensation of an amidoxime (B1450833) with N,N'-dialkylcarbodiimides is a viable route to 5-alkylamino oxadiazoles (B1248032). nih.gov

| Reaction Type | Reagent Example | Product Type | General Conditions |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | N-acetyl-N-isobutyl-3-ethyl-1,2,4-oxadiazol-5-amine | Aprotic solvent, base (e.g., pyridine) |

| Alkylation | Methyl Iodide (CH₃I) | N-isobutyl-N-methyl-3-ethyl-1,2,4-oxadiazol-5-amine | Polar solvent, base (e.g., K₂CO₃) |

| Urea Formation | Phenyl Isocyanate (PhNCO) | Urea derivative | Aprotic solvent |

Electrophilic and Nucleophilic Reactions of the 1,2,4-Oxadiazole (B8745197) Ring System

The 1,2,4-oxadiazole ring is an electron-deficient heterocycle, which strongly influences its reactivity towards electrophiles and nucleophiles. nih.gov

Electrophilic Reactions: Due to the presence of two pyridine-like nitrogen atoms, the 1,2,4-oxadiazole ring is highly deactivated towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts acylation on the ring carbons are generally not feasible. nih.gov Electrophilic attack, if it occurs, is more likely to happen at a ring nitrogen atom. However, the primary site of electrophilic attack in molecules with unsaturated side chains has been shown to be the side chain itself, activated by protonation of a ring nitrogen under superacidic conditions. beilstein-journals.org For 3-Ethyl-N-isobutyl-1,2,4-oxadiazol-5-amine, direct electrophilic attack on the heterocyclic core is highly unlikely.

Nucleophilic Reactions: The electron-deficient nature of the ring makes its carbon atoms, particularly C3 and C5, susceptible to nucleophilic attack. nih.govchim.it This reactivity is enhanced by the presence of a good leaving group at either of these positions. In the subject molecule, the ethyl group at C3 and the isobutylamino group at C5 are poor leaving groups, making direct nucleophilic substitution challenging under normal conditions. However, if a suitable leaving group (e.g., a halogen) were present at the C3 or C5 position, nucleophilic aromatic substitution (SNAr) would be a viable pathway for further functionalization. chim.it For instance, reactions of 3-chloro- or 5-chloro-1,2,4-oxadiazoles with various nucleophiles have been reported. chim.it

| Ring Position | Reactivity towards Electrophiles | Reactivity towards Nucleophiles | Notes |

|---|---|---|---|

| C3 | Very low (deactivated) | Susceptible (if leaving group is present) | The ethyl group is not a good leaving group. |

| C5 | Very low (deactivated) | Susceptible (if leaving group is present) | The isobutylamino group is not a good leaving group. |

| N2 | Possible site of attack (ambiphilic) | Internal attack in rearrangements | Not typically attacked by external nucleophiles. psu.edu |

| N4 | Possible site of protonation/alkylation | Generally unreactive | Acts as a weak base. psu.edu |

Ring-Opening Reactions and Rearrangements

A hallmark of 1,2,4-oxadiazole chemistry is the propensity of the ring to undergo cleavage and rearrangement. This is attributed to its relatively low aromaticity and the labile O-N bond. psu.eduresearchgate.netosi.lv These transformations often lead to the formation of more stable heterocyclic systems and are typically initiated by heat, light, or chemical reagents. chim.itresearchgate.net

Boulton-Katritzky Rearrangement (BKR): This is one of the most studied thermal rearrangements of 1,2,4-oxadiazoles. chim.it It involves an intramolecular nucleophilic substitution where a nucleophilic atom within a three-atom side chain (typically at C3) attacks the N2 atom of the ring, leading to the cleavage of the O-N bond and formation of a new heterocyclic ring. chim.itacs.org For example, 3-acylamino-1,2,4-oxadiazoles can rearrange to other heterocycles. acs.org 5-Aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles have also been shown to undergo BKR. nih.gov

ANRORC Rearrangement: The Addition of a Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism is another significant pathway. researchgate.netosi.lv This reaction is common when 1,2,4-oxadiazoles are treated with bidentate nucleophiles like hydrazine (B178648). acs.org The process typically involves a nucleophilic attack at C5, leading to the opening of the oxadiazole ring, followed by cyclization to a new ring system. acs.orgnih.gov For instance, various 1,2,4-oxadiazoles react with hydrazine to yield 3-amino-1,2,4-triazoles via a reductive ANRORC pathway. acs.orgnih.gov

Photochemical Rearrangements: Upon UV irradiation, 1,2,4-oxadiazoles can undergo various transformations. These reactions often proceed via cleavage of the weak O-N bond. Depending on the substituents and reaction conditions, this can lead to isomerization into other heterocycles like 1,3,4-oxadiazoles or regioisomeric 1,2,4-oxadiazoles. chim.it

| Rearrangement Type | Initiator | Key Mechanistic Step | Typical Product |

|---|---|---|---|

| Boulton-Katritzky (BKR) | Heat, Base | Intramolecular attack of side-chain on N2 | Various heterocycles (e.g., 1,2,4-triazoles, imidazoles) chim.it |

| ANRORC | Nucleophile (e.g., Hydrazine) | Nucleophilic addition at C5, ring-opening, re-closure | 1,2,4-Triazoles, Triazinones chim.itnih.gov |

| Photochemical | UV Light | Cleavage of the O-N bond | Isomeric oxadiazoles, oxazolines chim.it |

Functionalization at the Ethyl and Isobutyl Substituents

Direct functionalization of the saturated ethyl and isobutyl side chains presents a significant challenge in synthetic chemistry. The C-H bonds in these alkyl groups are generally unreactive.

The 1,2,4-oxadiazole ring is known to be an electron-withdrawing group. researchgate.net This electronic effect would slightly acidify the protons on the carbon atom alpha to the ring (the methylene (B1212753) of the ethyl group), but deprotonation would still require a very strong base. If achieved, the resulting carbanion could be trapped with an electrophile, allowing for chain elaboration. However, the use of strong bases could also promote competing ring-opening reactions. researchgate.net

Alternatively, radical functionalization, such as free-radical halogenation, could be attempted. This approach typically lacks selectivity and would likely lead to a mixture of products halogenated at various positions on both the ethyl and isobutyl chains.

More advanced C-H activation or functionalization methods could offer a more selective route. For instance, directed borylation reactions have been developed for the functionalization of C-H bonds beta to a heteroatom in saturated heterocycles. nih.gov While not directly applicable here, it points towards modern synthetic strategies that could potentially be adapted. Similarly, methods for the α-functionalization of N-alkyl piperidines via iminium ion formation have been developed, though this chemistry is specific to the piperidine (B6355638) ring system. acs.org

Mechanistic Investigations of Complex Transformations

The mechanisms of the various rearrangements that 1,2,4-oxadiazoles undergo have been the subject of considerable study.

Boulton-Katritzky Rearrangement: Mechanistic studies, including computational DFT calculations, have been performed to understand the competing pathways in the rearrangements of substituted 1,2,4-oxadiazoles. acs.org These studies investigate the role of anionic intermediates and tautomeric equilibria in determining the reaction outcome. acs.org The reaction is understood to proceed via a concerted or stepwise intramolecular nucleophilic attack on the N2 atom. chim.it

ANRORC Mechanism: The ANRORC pathway has also been investigated mechanistically. For the reaction of 1,2,4-oxadiazoles with hydrazine, the mechanism is proposed to involve an initial nucleophilic attack on the C5 carbon, followed by ring opening to an intermediate which then undergoes ring closure and subsequent reduction to form the final 3-amino-1,2,4-triazole product. acs.orgnih.gov The feasibility of the initial nucleophilic attack is often rationalized by the electrophilicity of the C5 carbon, which can be enhanced by electron-withdrawing groups on the ring. acs.org

Superelectrophilic Activation: Mechanistic studies on 1,2,4-oxadiazoles with unsaturated substituents have revealed unique reaction pathways in superacids like triflic acid (TfOH). beilstein-journals.org NMR spectroscopy and DFT calculations have shown that protonation occurs at the N4 nitrogen and the α-carbon of a styryl side chain, generating reactive N,C-diprotonated species. beilstein-journals.org This activation facilitates electrophilic additions to the side chain, such as hydroarylation. This demonstrates how the oxadiazole ring can mediate the reactivity of its substituents under specific conditions.

Applications of 3 Ethyl N Isobutyl 1,2,4 Oxadiazol 5 Amine in Materials Science and Advanced Technologies

Role in Organic Electronic Devices

The field of organic electronics leverages carbon-based materials for applications in devices like light-emitting diodes and solar cells. The performance of these devices is highly dependent on the molecular structure of the organic materials used. Heterocyclic compounds, particularly those that are electron-deficient, are crucial components in managing charge transport.

In Organic Light-Emitting Diodes (OLEDs), balancing the injection and transport of electrons and holes is paramount for achieving high efficiency. Oxadiazole derivatives are widely recognized for their role as electron transport materials (ETMs). semanticscholar.orgresearchgate.net The 1,2,4-oxadiazole (B8745197) ring is inherently electron-deficient, which facilitates the acceptance and transport of electrons. This property helps to lower the electron injection barrier from the cathode and ensure that charge recombination occurs efficiently in the emissive layer. semanticscholar.org

Compounds featuring the oxadiazole core are noted for good electron-deficient properties and are expected to be used in OLEDs. researchgate.net Furthermore, these materials often exhibit high thermal stability and desirable photoluminescence quantum yields, which are critical for the operational lifetime and efficiency of the device. researchgate.net The incorporation of a 1,2,4-oxadiazole ring, as seen in 3-Ethyl-N-isobutyl-1,2,4-oxadiazol-5-amine, suggests its potential utility as an ETM or as a host material in the emissive layer of an OLED. The ethyl and isobutyl side chains would primarily influence its solubility and film-forming properties, which are important for device fabrication.

Table 1: Comparison of Common Oxadiazole-Based Electron Transport Materials in OLEDs This table presents data for representative oxadiazole compounds to illustrate the typical performance characteristics for this class of materials.

| Compound Name | Abbreviation | Electron Mobility (cm²/V·s) | LUMO Level (eV) | Application Note |

|---|---|---|---|---|

| 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole | PBD | ~10⁻⁶ | -2.4 to -2.7 | A widely used ETM and hole-blocking material. |

| 1,3-Bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]benzene | OXD-7 | ~10⁻⁵ | -2.74 | High thermal stability and good electron transport. |

In organic photovoltaics (OPVs), the efficient generation and separation of excitons (electron-hole pairs) at a donor-acceptor interface are key to performance. The materials used must have appropriate energy levels (HOMO and LUMO) to facilitate this process. While the primary application for oxadiazoles (B1248032) has been in OLEDs, their electron-accepting nature makes them candidates for use as non-fullerene acceptors or as components in donor materials within OPV devices. The electron-deficient 1,2,4-oxadiazole core in this compound could be utilized to tune the electronic properties of a larger conjugated molecule, helping to optimize the energy level alignment in the photovoltaic cell for efficient charge separation and transport.

Utilization in Liquid Crystalline Materials and Supramolecular Assemblies

Liquid crystals (LCs) are materials that exhibit phases intermediate between solid crystals and isotropic liquids. The molecular shape and intermolecular interactions are critical in determining the type and stability of the liquid crystalline phases (mesophases).

The 1,3,4-oxadiazole (B1194373) ring is a common component in the aromatic core of liquid crystalline compounds. researchgate.net Its inclusion contributes to molecular rigidity and can influence the formation of various mesophases. While the 1,2,4-oxadiazole isomer is less common, its bent geometry can be exploited to create non-conventional, bent-core (or "banana") liquid crystals. These materials are of interest for their unique properties, such as ferroelectricity. The structure of this compound, with its heterocyclic core and flexible side chains, provides a foundation that could be incorporated into more complex liquid crystal architectures. The alkyl groups (ethyl and isobutyl) would enhance solubility and lower melting points, which is often necessary to observe liquid crystalline behavior over a usable temperature range.

Molecular self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. harvard.edu Hydrogen bonding is a powerful and directional interaction used to control this process. The presence of a secondary amine (-NH-) group in this compound makes it an ideal candidate for forming hydrogen-bonded assemblies. This amine group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms on the oxadiazole ring can act as acceptors. This capability allows the molecule to form predictable, ordered networks, which is a foundational principle in supramolecular chemistry and the bottom-up fabrication of novel materials.

Development of High-Energy Density Materials (HEDMs)

High-energy density materials are compounds that release large amounts of chemical energy upon decomposition. The field is continuously searching for new molecules that offer a superior balance of performance (e.g., detonation velocity, pressure) and safety (e.g., thermal stability, impact sensitivity).

Nitrogen-rich heterocyclic rings are excellent building blocks for HEDMs because they have high positive heats of formation, which contributes to the energy release. The oxadiazole skeleton is recognized as a valuable motif in energetic materials. researchgate.net Specifically, the 1,2,4-oxadiazole and 1,2,5-oxadiazole isomers have high positive heats of formation. researchgate.net Combining oxadiazole units with energetic functional groups (like nitro groups) or other heterocyclic rings is a common strategy for creating advanced HEDMs. researchgate.netchemrxiv.org While this compound itself is not a powerful energetic material, its 1,2,4-oxadiazole core serves as a stable, energy-rich scaffold that could be functionalized to produce next-generation HEDMs. researchgate.net

Table 2: Properties of Energetic Compounds Based on Heterocyclic Cores This table provides comparative data on established energetic materials to contextualize the potential of the oxadiazole core.

| Compound | Abbreviation | Detonation Velocity (D) (m/s) | Detonation Pressure (P) (GPa) | Key Structural Feature |

|---|---|---|---|---|

| 1,3,5-Trinitro-1,3,5-triazinane | RDX | 8795 | 34.9 | Triazine Ring chemrxiv.org |

| Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine | HMX | 9100 | 39.3 | Tetrazocine Ring |

| Hexanitrohexaazaisowurtzitane | CL-20 | 9500 | 42.0 | Polycyclic Cage chemrxiv.org |

Potential in Sensor Technologies (e.g., Chemosensors for Ions)

The 1,2,4-oxadiazole scaffold is a promising component in the design of chemosensors, particularly for the detection of metal ions. The nitrogen and oxygen atoms within the oxadiazole ring can act as effective coordination sites for cations. nih.govfrontiersin.org This interaction can lead to a measurable change in the molecule's photophysical properties, such as fluorescence or color, forming the basis of a sensory mechanism. researchgate.netdaneshyari.com

Derivatives of the related 1,3,4-oxadiazole have been successfully developed as fluorescent chemosensors. nih.gov For instance, a novel sensor incorporating 1,3,4-oxadiazole units demonstrated selective fluorescence quenching upon binding with copper(II) ions. nih.govfrontiersin.org Another study reported a 1,3,4-oxadiazole-based sensor that exhibited a significant fluorescence enhancement specifically in the presence of Zn2+ ions. rsc.org These examples highlight the principle that the oxadiazole core can be integrated into larger molecular systems designed to recognize specific analytes. The fluorescence response is often triggered by mechanisms such as photo-induced electron transfer (PET) upon ion binding. nih.gov

For this compound, the presence of multiple nitrogen atoms—two in the oxadiazole ring and one in the exocyclic amine group—provides potential coordination sites for metal ions. This structural feature suggests its suitability as a building block for fluorogenic chemosensory polymers or discrete sensor molecules. nih.gov The interaction with a target ion could modulate the electronic properties of the molecule, resulting in a detectable "off-on" or "on-off" fluorescent signal.

Table 1: Examples of Oxadiazole-Based Chemosensors and their Analytes This table is based on data for related oxadiazole compounds to illustrate the potential application.

| Oxadiazole Derivative Type | Target Ion | Sensing Mechanism | Reference |

| Calix nih.govcrown-based 1,3,4-oxadiazole | Cu²⁺ | Fluorescence Quenching | nih.govfrontiersin.org |

| N,N-disubstituted 1,3,4-oxadiazole | Zn²⁺ | Fluorescence Enhancement | rsc.org |

| 2-(5-sulfanyl-1,3,4-oxadiazol-2-yl) phenol | Fe³⁺ | Colorimetric Change | researchgate.net |

Incorporation into Polymer Systems for Enhanced Properties

The inherent chemical and thermal resistance of the oxadiazole ring makes it an attractive component for creating high-performance polymers. nih.gov Incorporating units like this compound into polymer chains can significantly enhance their material properties.

Thermal Stability and Mechanical Properties of Oxadiazole-Containing Polymers

Aromatic poly(1,3,4-oxadiazole)s are a class of heterocyclic polymers known for their exceptional chemical and thermal stability, as well as their excellent mechanical strength and stiffness. psu.edu The high thermal stability is attributed to the electronic equivalence of the oxadiazole ring to a phenylene ring, which is known for its heat resistance. psu.edu The symmetric, tension-free structure of the ring, which lacks hydrogen atoms susceptible to abstraction, further contributes to this stability. psu.edu

Studies on various polymers incorporating oxadiazole moieties confirm these properties. Polyesters containing substituted oxadiazole rings have demonstrated excellent thermal stability, with the stability being attributed to the presence of both heterocyclic and aromatic rings in the polymer backbone. sciensage.info Similarly, poly(1,3,4-oxadiazole-ether)s have shown high thermo-oxidative stability, with decomposition temperatures (corresponding to 5% weight loss) typically occurring above 380°C. researchgate.net The inclusion of the oxadiazole ring is consistently linked to enhanced thermal and oxidative stability in copolymers. psu.edu

Table 2: Thermal Properties of Various Oxadiazole-Containing Polymers This table presents data for a range of polymers containing oxadiazole units to demonstrate their general effect on thermal stability.

| Polymer Type | Decomposition Temp. (5% Weight Loss) | Atmosphere | Reference |

| Poly(1,3,4-oxadiazole-ether)s | > 380 °C | Air | researchgate.net |

| Aromatic Polyester with Oxadiazole | Stable up to 290-310 °C (initial loss) | N/A | sciensage.info |

| π-conjugated polymer with 1,2,4-oxadiazole | Thermally stable | N/A | rsc.org |

Optical Properties of Conjugated Polymers

The 1,2,4-oxadiazole ring is electron-deficient, and when incorporated into a conjugated polymer backbone, it can significantly influence the material's optical and electronic properties. researchgate.net These polymers are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs). nih.govresearchgate.net

Applications as Ligands in Coordination Chemistry (e.g., Metal-Organic Frameworks, Catalysis)

The nitrogen atoms of the 1,2,4-oxadiazole ring are effective coordination sites, making compounds like this compound valuable as ligands in coordination chemistry. nih.govmdpi.com These ligands can be used to construct sophisticated supramolecular structures such as coordination polymers and metal-organic frameworks (MOFs). acs.orgacs.org

Oxadiazole-based ligands have been used to create a variety of coordination polymers with diverse metal ions, including Cd(II), Co(II), Zn(II), and Cu(II). acs.orgacs.org The resulting frameworks can have one-, two-, or three-dimensional structures, depending on the specific ligand, metal ion, and reaction conditions. acs.orgacs.org These materials are investigated for a range of applications, including nonlinear optics. acs.org For example, energetic metal-organic frameworks (EMOFs) have been assembled using a 5-nitroamine-1,2,4-oxadiazole ligand, demonstrating the utility of this heterocycle in creating advanced functional materials. rsc.org The amine group on this compound provides an additional coordination site, potentially allowing it to act as a bidentate or bridging ligand to form more complex and robust frameworks.

In the realm of catalysis, oxadiazole derivatives are relevant both as products of metal-catalyzed reactions and as potential ligands for catalytic metal centers. nih.govorganic-chemistry.org The ability of the oxadiazole ring to coordinate with transition metals is fundamental to its potential role in homogeneous catalysis. nih.govmdpi.com Ligands containing nitrogen heterocycles can influence the steric and electronic environment of a metal catalyst, thereby tuning its activity and selectivity for a specific chemical transformation.

Comparative Analysis and Structure Property Relationships

Influence of Substituents on Electronic and Conformational Properties

The nature of substituents on the 1,2,4-oxadiazole (B8745197) ring profoundly impacts its electronic distribution and spatial arrangement. The ring itself is considered to have a low level of aromaticity and possesses electron-withdrawing characteristics. chim.itresearchgate.net The carbon atoms of the ring are electrophilic, while the nitrogen atoms are nucleophilic in character. chim.itpsu.edu

In 3-Ethyl-N-isobutyl-1,2,4-oxadiazol-5-amine, the ethyl group at the C3 position and the N-isobutylamino group at the C5 position are both alkyl groups, which are generally considered electron-donating through an inductive effect. This electron donation can influence the reactivity and stability of the heterocyclic ring.

Studies on various 1,2,4-oxadiazole derivatives have shown that the electronic effects of substituents can be quantified and correlated with their chemical properties. For instance, ¹³C NMR studies on 3-phenyl-substituted 1,2,4-oxadiazoles revealed that the chemical shifts of the ring carbons correlate with Hammett substituent constants, indicating that electronic effects are transmitted through the ring. researchgate.net Generally, electron-withdrawing groups (EWGs) tend to increase the electrophilicity of the ring carbons, while electron-donating groups (EDGs) have the opposite effect. mdpi.comnih.gov For example, structure-activity relationship (SAR) studies have shown that the presence of an electron-donating methoxy (B1213986) group can increase biological activity tenfold compared to an electron-withdrawing nitro group in a similar series. mdpi.com

Table 1: General Influence of Substituent Type on 1,2,4-Oxadiazole Properties

| Substituent Type | Position | Effect on Ring Electronics | Impact on Reactivity | Example |

| Electron-Donating (e.g., Alkyl, Methoxy) | C3 or C5 | Increases electron density on the ring | Decreases electrophilicity of ring carbons | Methoxy (p-OCH₃) mdpi.com |

| Electron-Withdrawing (e.g., Nitro, Halo) | C3 or C5 | Decreases electron density on the ring | Increases electrophilicity of ring carbons | Nitro (p-NO₂) mdpi.com |

Comparative Study of Reactivity and Stability Across 1,2,4-Oxadiazole Amine Derivatives

The 1,2,4-oxadiazole ring exhibits a unique reactivity profile due to the weak O-N bond and the varied electronic nature of its constituent atoms. chim.itpsu.edu The ring can undergo several types of reactions, including nucleophilic aromatic substitutions and ring-rearrangement reactions. chim.it The C5 position is particularly susceptible to nucleophilic attack, especially when activated by an electron-withdrawing group. chim.it

The stability of the 1,2,4-oxadiazole ring is notable; it is thermally and chemically resistant, which contributes to its metabolic stability in biological systems. mdpi.com However, it can be cleaved under certain conditions. For instance, the O-N bond can be reduced, leading to ring opening. chim.it The presence of the 5-amino group, as in the title compound, can influence this reactivity. The amino group can be further functionalized, for example, to form acetamides. nih.gov

A significant reaction pathway for this class of compounds is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. Bidentate nucleophiles can attack the electrophilic C5 position, leading to an intermediate that opens and subsequently re-closes to form a new heterocyclic system. chim.it Another key transformation is the Boulton-Katritzky rearrangement, an internal nucleophilic substitution involving a side chain at the C3 position attacking the N2 atom of the ring. chim.itpsu.edu The stability and reactivity of a specific derivative like this compound would depend on the interplay between the inductive effects of its alkyl substituents and the inherent properties of the oxadiazole core.

Methodologies for Comparative Synthetic Efficiency and Yields

The synthesis of 5-amino-substituted 1,2,4-oxadiazoles can be achieved through various routes, with the most common starting from amidoximes. chim.itresearchgate.net The efficiency and yield of these methods vary depending on the reagents, catalysts, and reaction conditions employed.

One of the most direct methods involves the reaction of an amidoxime (B1450833) with a carbodiimide (B86325). nih.gov This approach is often straightforward and can produce good yields of 5-amino-substituted 1,2,4-oxadiazoles. nih.govresearchgate.net Another prevalent method is the cyclocondensation of amidoximes with various carbonyl-containing reagents like carboxylic acids, acyl chlorides, or esters. chim.itnih.govresearchgate.net The use of coupling agents such as EDC.HCl can facilitate the reaction between amidoximes and carboxylic acids. nih.gov

Modern synthetic approaches often focus on improving efficiency through one-pot procedures, microwave irradiation, or the use of novel catalysts to shorten reaction times and increase yields. nih.govorganic-chemistry.org For example, a one-pot reaction of nitriles, hydroxylamine (B1172632), and Meldrum's acid under microwave conditions has been reported to give 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. organic-chemistry.org The choice of solvent and base can also be critical; for instance, tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF) has been shown to be an effective medium for cyclization. rjptonline.org

Table 2: Comparison of Synthetic Methods for 1,2,4-Oxadiazole Derivatives

| Method | Starting Materials | Key Reagents/Conditions | Yields Reported | Advantages |

| Carbodiimide Route | Amidoxime, Carbodiimide | Toluene (B28343) or DMF, often heated | Good to High nih.gov | Direct, one-step for 5-amino derivatives researchgate.net |

| Acylation/Cyclization | Amidoxime, Carboxylic Acid/Acyl Chloride | Coupling agents (EDC, T3P), Base, Heat | 61-97% nih.gov | Versatile, wide range of available acids/chlorides nih.gov |

| Nitrile Cycloaddition | Amidoxime, Nitrile | PTSA-ZnCl₂ catalyst | Good organic-chemistry.org | Utilizes readily available nitriles |

| One-Pot Microwave | Nitrile, Hydroxylamine, Meldrum's Acid | Solvent-free, Microwave irradiation | Good to Excellent organic-chemistry.org | Rapid, efficient, solvent-free |

| Superbase Method | Amidoxime, Carboxylic Acid Ester | NaOH/DMSO | 11-90% nih.gov | One-pot, room temperature |

Correlating Computational Predictions with Experimental Observations for Analogues

Computational chemistry provides powerful tools for predicting the properties of molecules like this compound, offering insights that complement experimental findings. Methods such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are frequently used. nih.gov

DFT calculations can predict molecular stability, reactivity, and electronic properties, such as HOMO-LUMO energy gaps, which are related to chemical reactivity. nih.govmdpi.com These computational results are often correlated with experimental data. For instance, a study on 1,3,4-oxadiazole (B1194373) derivatives used DFT to identify the most chemically reactive and stable compounds, and these predictions were then validated through molecular docking and experimental cell viability assays. nih.govmdpi.com The calculated binding energies from docking studies often show a strong correlation with experimentally determined inhibitory constants (IC₅₀). nih.gov

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net In a study of 1,2,4-oxadiazole derivatives as enzyme inhibitors, a QSAR model was developed using over 770 molecular descriptors to correlate the lowest energy conformations with experimental IC₅₀ values. nih.gov Such models can predict the activity of new, unsynthesized compounds and guide the design of more potent analogues. researchgate.net The success of these models relies on the strong correlation between the computationally predicted values and the experimentally observed results, thereby validating the predictive power of the computational approach.

Table 3: Example of Computational vs. Experimental Data for Oxadiazole Analogues

| Compound Analogue | Computational Method | Predicted Property | Predicted Value | Experimental Value | Reference |

| 7j (1,3,4-Oxadiazole) | Molecular Docking | Binding Energy (VEGFR2) | -48.89 kJ/mol | IC₅₀ = 0.009 µM | nih.govmdpi.com |

| 7g (1,3,4-Oxadiazole) | Molecular Docking | Binding Energy (VEGFR2) | -46.32 kJ/mol | N/A | nih.govmdpi.com |

| 7l (1,3,4-Oxadiazole) | Molecular Docking | Binding Energy (VEGFR2) | -45.01 kJ/mol | N/A | nih.govmdpi.com |

| 1,2,4-Oxadiazole Series | 3D-QSAR | Biological Activity (pIC₅₀) | q² = 0.572, pred_r² = 0.468 | (Model Correlation) | researchgate.net |

Future Research Directions and Unexplored Avenues

Rational Design of Novel 1,2,4-Oxadiazol-5-amine Derivatives with Tuned Properties

The rational design of novel 1,2,4-oxadiazol-5-amine derivatives presents a significant opportunity to develop compounds with finely tuned properties for specific biological targets. By systematically modifying the substituents at the 3- and 5-positions of the oxadiazole ring, as well as the amine functionality, researchers can modulate electronic, steric, and lipophilic characteristics. This approach allows for the optimization of pharmacokinetic and pharmacodynamic profiles.

Future efforts in this area could focus on the incorporation of novel functional groups and bioisosteric replacements to enhance target affinity and selectivity. For instance, the ethyl group at the 3-position could be replaced with other alkyl or aryl groups to explore structure-activity relationships (SAR). Similarly, modifications to the N-isobutyl group could influence metabolic stability and cell permeability. Computational modeling and quantitative structure-activity relationship (QSAR) studies will be instrumental in guiding these design strategies. researchgate.netyoutube.com A series of novel 1,2,4-oxadiazole-based derivatives have been synthesized and evaluated for their potential as anti-Alzheimer's disease agents. rsc.org

Exploration of Underutilized Synthetic Methodologies

While several methods for the synthesis of 1,2,4-oxadiazoles are well-established, there remains considerable scope for the exploration of underutilized and innovative synthetic strategies. researchgate.netrjptonline.orgtandfonline.com Traditional methods often rely on the condensation of amidoximes with acylating agents. researchgate.netnih.gov Future research could focus on developing more efficient, atom-economical, and environmentally friendly synthetic routes.

One promising avenue is the use of flow chemistry, which can offer improved reaction control, scalability, and safety. Microwave-assisted synthesis is another area that warrants further investigation, as it has the potential to significantly reduce reaction times and improve yields. nih.govnih.gov Furthermore, the development of novel catalytic systems, such as those based on earth-abundant metals, could provide more sustainable alternatives to traditional reagents. organic-chemistry.org The exploration of one-pot, multicomponent reactions could also streamline the synthesis of complex 1,2,4-oxadiazole (B8745197) derivatives. organic-chemistry.org

Advanced Spectroscopic Probes for Dynamic Processes

The application of advanced spectroscopic techniques can provide unprecedented insights into the dynamic processes involving 1,2,4-oxadiazole derivatives. While standard characterization methods such as NMR and mass spectrometry are routine nih.govresearchgate.net, more sophisticated techniques could be employed to study reaction mechanisms, binding kinetics, and conformational dynamics.

For example, time-resolved spectroscopy could be used to monitor the formation of transient intermediates in synthetic reactions. Two-dimensional NMR techniques can provide detailed information about the solution-state structure and intermolecular interactions of these compounds. Furthermore, the use of fluorescently labeled 1,2,4-oxadiazole derivatives could enable the visualization of their subcellular localization and trafficking in biological systems. Theoretical spectroscopic studies, employing methods like density functional theory (DFT), can complement experimental data and aid in the interpretation of complex spectra. nahrainuniv.edu.iq

Machine Learning and AI in Oxadiazole Research

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the field of 1,2,4-oxadiazole research. astrazeneca.com These powerful computational tools can be applied to various aspects of the drug discovery and development pipeline, from target identification to lead optimization. nih.govyoutube.com

ML algorithms can be trained on large datasets of known 1,2,4-oxadiazole derivatives to predict their biological activities, physicochemical properties, and potential toxicities. youtube.comnih.gov This can significantly accelerate the screening of virtual compound libraries and prioritize candidates for synthesis and experimental testing. AI can also be used to design novel 1,2,4-oxadiazole scaffolds with desired properties through de novo drug design approaches. Furthermore, ML models can aid in the analysis of complex spectroscopic data and the elucidation of structure-property relationships. youtube.com

Sustainable Synthesis and Environmental Considerations

A critical future direction for all chemical research, including that of 1,2,4-oxadiazoles, is the adoption of sustainable and environmentally friendly practices. scholarsresearchlibrary.com This involves the development of "green" synthetic methods that minimize waste, reduce energy consumption, and utilize renewable resources. nih.gov

Future research in this area should focus on several key aspects:

Green Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids.

Catalysis: Employing reusable and non-toxic catalysts to improve reaction efficiency and reduce waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Renewable Feedstocks: Exploring the use of bio-based starting materials for the synthesis of the 1,2,4-oxadiazole core.

Q & A

Basic: What synthetic methodologies are optimal for preparing 3-Ethyl-N-isobutyl-1,2,4-oxadiazol-5-amine, and how can reaction conditions be optimized?

The synthesis of oxadiazole derivatives typically involves cyclization reactions between amidoximes and carboxylic acid derivatives, with careful control of temperature, solvent choice, and reaction time. For example, dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhances reactant solubility, while catalysts like HATU or EDCI improve coupling efficiency . Optimization should include iterative adjustments to molar ratios (e.g., 1:1.2 amidoxime:acylating agent) and monitoring via TLC or HPLC to maximize yields (typically 60-85% for analogous compounds) .

Basic: Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is critical for verifying substituent positions and connectivity. Mass spectrometry (ESI-TOF or HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups (e.g., N–H stretches at ~3300 cm⁻¹). X-ray crystallography, using programs like SHELXL , provides definitive proof of stereochemistry and crystal packing .

Basic: How does the stability of this compound vary under different storage and experimental conditions?

Stability studies show oxadiazoles are generally stable at room temperature but susceptible to hydrolysis under strongly acidic/basic conditions. Solubility in polar solvents (e.g., DMSO) minimizes degradation during storage. Accelerated stability testing (40°C/75% RH for 6 months) and HPLC monitoring of degradation products (e.g., hydrolyzed oxadiazole rings) are recommended .

Advanced: What experimental strategies can elucidate the biological activity of this compound against enzymatic targets?

Use enzyme inhibition assays (e.g., fluorescence-based or radiometric) to screen against kinases, proteases, or cytochrome P450 isoforms. Molecular docking (AutoDock Vina or Schrödinger) predicts binding modes, while isothermal titration calorimetry (ITC) quantifies binding affinities. For antimicrobial activity, employ MIC/MBC assays against Gram-positive/negative strains .

Advanced: How can computational modeling guide the design of this compound derivatives with enhanced pharmacological properties?

QSAR models using descriptors like logP, polar surface area, and H-bond donors/acceptors predict bioavailability. Density Functional Theory (DFT) calculations (e.g., Gaussian 16) optimize electronic properties, while molecular dynamics simulations (GROMACS) assess conformational stability in biological membranes .

Advanced: How should researchers address contradictions between computational predictions and experimental bioactivity data for this compound?

Reconcile discrepancies by re-evaluating force field parameters in docking studies or validating assay conditions (e.g., pH, co-solvents). Use crystallographic data (SHELXL-refined structures ) to refine computational models. Comparative studies with structurally similar oxadiazoles (e.g., 3-phenyl analogues ) can identify confounding variables .

Advanced: What methodologies are effective for establishing structure-activity relationships (SAR) of this compound derivatives?

Synthesize derivatives with systematic substitutions (e.g., alkyl chain length, halogenation) and test in parallel biological assays. Principal Component Analysis (PCA) of SAR data identifies critical pharmacophores. For example, replacing the isobutyl group with cyclopropyl (as in ) may enhance metabolic stability .

Advanced: What crystallographic challenges arise in determining the solid-state structure of this compound, and how are they resolved?

Small crystal size or twinning can complicate data collection. Use synchrotron radiation for high-resolution datasets and SHELXD for ab initio phasing. Disorder in the ethyl/isobutyl groups requires refinement with constraints (SHELXL ). Comparative analysis with homologues (e.g., 3-methylcyclopropyl derivatives ) aids in model validation .

Advanced: How can metabolic pathways and degradation products of this compound be characterized in vitro?

Employ liver microsome assays (human or rat) with LC-MS/MS to identify phase I/II metabolites. Radiolabeling (¹⁴C at the ethyl group) tracks metabolic fate. Stability in simulated gastric fluid (SGF) and intestinal fluid (SIF) predicts oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.